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Compound of Interest

Compound Name: Axitinib-d3

Cat. No.: B1147086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Axitinib-d3, the deuterated analog of the potent tyrosine kinase inhibitor, Axitinib. This

document details the compound's mechanism of action, provides a plausible synthetic route

and workflow, outlines detailed experimental protocols for its characterization, and presents key

analytical data in a structured format. Axitinib-d3 is crucial as an internal standard in

quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry

(LC-MS/MS), for the accurate determination of Axitinib concentrations in biological matrices.[1]

[2]

Mechanism of Action
Axitinib is a second-generation, multi-targeted tyrosine kinase inhibitor that primarily targets

vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at sub-

nanomolar concentrations.[3][4] By selectively binding to the ATP-binding site of these

receptors, Axitinib inhibits downstream signal transduction, effectively blocking VEGF-mediated

angiogenesis, tumor growth, and metastasis.[3][5][6] In addition to VEGFRs, Axitinib also

shows potent inhibitory activity against platelet-derived growth factor receptor (PDGFRβ) and

c-Kit.[4][7] The inhibition of these signaling pathways is central to its therapeutic effect in

cancers such as advanced renal cell carcinoma (RCC).[5][6]
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Axitinib exerts its anti-cancer effects by disrupting several critical signaling cascades essential

for tumor angiogenesis and growth.

Extracellular Space

Cell Membrane Intracellular Space

VEGF Ligand

VEGFR-1, -2, -3

Binding &
Dimerization

Autophosphorylation

Activation

Axitinib

Inhibits

PLCγ PI3K

RAS AKT

RAF

mTOR

MEK

ERK1/2

Cell Proliferation,
Survival, Migration,

Angiogenesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream PI3K/AKT and

RAS/MAPK pathways.[8][9]
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Caption: Axitinib blocks PDGFRβ signaling, affecting cell growth and vessel maturation.[10][11]

[12]
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Caption: Axitinib inhibits the c-KIT receptor, impacting cell survival and proliferation pathways.

[13][14][15]

Synthesis of Axitinib-d3
The synthesis of Axitinib-d3, specifically 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-

yl]sulfanyl]-N-(trideuteriomethyl)benzamide, involves a multi-step process.[16] A plausible and

efficient laboratory-scale preparation can be adapted from established routes for unlabeled

Axitinib, such as those utilizing copper-catalyzed coupling reactions.[17] The key step is the

introduction of the trideuteriomethyl group, which is typically achieved by using a deuterated

starting material in the final amide formation step.
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Axitinib-d3 Synthesis Workflow

Starting Material:
3-iodo-6-mercapto-1H-indazole

CuI-Catalyzed C-S Coupling

Starting Material:
2-bromo-N-(methyl-d3)benzamide

Intermediate:
2-((3-iodo-1H-indazol-6-yl)thio)-N-(methyl-d3)benzamide

Pd-Catalyzed Heck Reaction

Starting Material:
2-Vinylpyridine

Crude Axitinib-d3

Purification
(Crystallization/Chromatography)

Final Product:
Axitinib-d3
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Caption: A potential synthetic workflow for Axitinib-d3 via C-S coupling and Heck reaction

steps.
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Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of

the synthesized Axitinib-d3. The primary techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectrometric Data
The following tables summarize the key physicochemical properties and expected analytical

data for Axitinib-d3.

Table 1: Physicochemical Properties of Axitinib-d3

Property Value Reference

Chemical Name

2-[[3-[(E)-2-pyridin-2-
ylethenyl]-1H-indazol-6-
yl]sulfanyl]-N-
(trideuteriomethyl)benzami
de

[16]

Molecular Formula C₂₂D₃H₁₅N₄OS [16]

Molecular Weight 389.49 [16]

Accurate Mass 389.139 [16]

Unlabeled CAS No. 319460-85-0 [16]

Isotopic Purity ≥99 atom % D [16]

| Chemical Purity | ≥98% |[16] |

Table 2: Expected ¹H NMR Data for Axitinib-d3 (400 MHz, DMSO-d₆) Note: Data is inferred

from unlabeled Axitinib spectra. The N-CD₃ signal will be absent in ¹H NMR but visible in ²H

NMR.
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Chemical Shift (δ,
ppm)

Multiplicity Assignment Reference

~13.35 s Indazole N-H [17]

~8.60 d Pyridine H [17]

~8.39 m Amide N-H [17]

~8.23 d Indazole H [17]

~7.95 d Vinyl H [17]

~7.82 ddd Pyridine H [17]

~7.67 d Phenyl H [17]

~7.60 s Indazole H [17]

~7.57 d Vinyl H [17]

~7.49 dd Phenyl H [17]

~7.30 m Pyridine/Phenyl H [17]

~7.19 d Indazole H [17]

~7.04 d Phenyl H [17]

Absent (~2.77) - N-CD₃ [17]

Table 3: High-Resolution Mass Spectrometry Data for Axitinib-d3

Ion Formula Calculated m/z Observed m/z

[M+H]⁺ C₂₂D₃H₁₆N₄OS⁺ 390.1465 ~390.146

| [M-H]⁻ | C₂₂D₃H₁₄N₄OS⁻ | 388.1319 | ~388.132 |

Table 4: Kinase Inhibitory Activity of Axitinib (Unlabeled)
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Target Kinase IC₅₀ (nM) Reference

VEGFR-1 0.1 [7]

VEGFR-2 0.2 [7]

VEGFR-3 0.1 - 0.3 [7]

PDGFRβ 1.6 [7]

| c-Kit | 1.7 |[7] |

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

Axitinib-d3.

Synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-(methyl-
d3)benzamide (Intermediate D)

Reagents and Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or

argon), add 3-iodo-6-mercapto-1H-indazole (1.0 equiv), 2-bromo-N-(methyl-d3)benzamide

(1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., L-proline, 0.2 equiv), and

a base (e.g., K₂CO₃, 2.0 equiv). Add a polar aprotic solvent such as DMSO or DMF.

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is

consumed, as monitored by TLC or LC-MS. This may take 12-24 hours.

Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with

water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the pure intermediate D.

Synthesis of Axitinib-d3 (Final Product I)
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Reagents and Setup: In a reaction vessel, dissolve the intermediate D (1.0 equiv) and 2-

vinylpyridine (1.5 equiv) in a suitable solvent mixture (e.g., acetonitrile and water).

Catalyst Addition: Add a palladium catalyst such as Pd(OAc)₂ (0.05 equiv) and a phosphine

ligand (e.g., P(o-tolyl)₃, 0.1 equiv). Add a base, such as triethylamine (3.0 equiv).

Heck Reaction: Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere.

Monitor the reaction progress by LC-MS.

Workup and Isolation: Once the reaction is complete, cool the mixture and remove the

solvent under vacuum. Dissolve the residue in a suitable organic solvent (e.g.,

dichloromethane) and wash with water and brine.

Purification: Dry the organic layer, concentrate, and purify the crude Axitinib-d3 by

recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column

chromatography to afford the final product.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified Axitinib-d3 in ~0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential line

broadening factor of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at

2.50 ppm.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

Chromatographic Separation:

Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
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Mobile Phase: Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in

water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

Flow Rate: Maintain a flow rate of approximately 0.4 mL/min.

Injection Volume: Inject 2-5 µL of the sample.

Mass Spectrometry Detection:

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction

Monitoring (SRM) mode.

SRM Transitions: Monitor the transition for Axitinib-d3 (e.g., m/z 390.1 -> [fragment ion])

and unlabeled Axitinib (e.g., m/z 387.1 -> [same fragment ion]).

Sample Preparation: For analysis from plasma, perform a protein precipitation by adding 3

volumes of acetonitrile containing the internal standard (e.g., a different labeled analog or a

structurally similar compound) to 1 volume of plasma. Vortex, centrifuge, and inject the

supernatant.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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